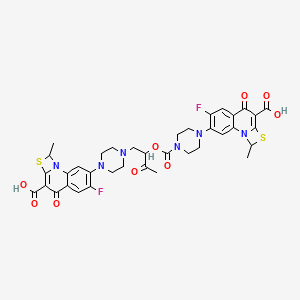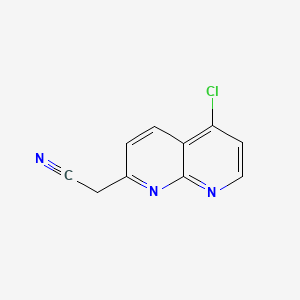
2-Ethyl-oxetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-oxetanone is a chemical compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-oxetanone can be synthesized through several methods, including the cyclization of 2-ethyl-2-hydroxyethyl acetate under acidic conditions. Another common method involves the reaction of ethylene oxide with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-oxetanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can participate in substitution reactions.
Major Products Formed:
Oxidation: Forms carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Results in the formation of various substituted oxetanes.
Scientific Research Applications
2-Ethyl-oxetanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-oxetanone exerts its effects depends on the specific application. For example, in antimicrobial activity, it may disrupt cell membranes or interfere with essential biological processes in microorganisms. The molecular targets and pathways involved can vary, but often include interactions with enzymes or other cellular components.
Comparison with Similar Compounds
2-Ethyl-oxetanone is similar to other oxetane derivatives, such as 2-methyl-oxetanone and 3-ethyl-oxetanone. its unique ethyl group at the 2-position provides distinct chemical and physical properties, making it more suitable for certain applications. Other similar compounds include:
2-Methyl-oxetanone
3-Ethyl-oxetanone
4-Methyl-oxetanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-ethyloxetan-3-one |
InChI |
InChI=1S/C5H8O2/c1-2-5-4(6)3-7-5/h5H,2-3H2,1H3 |
InChI Key |
HNGLPBHYDHZTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B15353865.png)



![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(3-carboxypropanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(3-carboxypropanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B15353885.png)
![1-Methyl-1-[(1-prop-2-ynylindol-2-yl)methyl]hydrazine;hydrochloride](/img/structure/B15353892.png)


